Human Papillomavirus type 16 E7 (HPV16 E7) is a well-studied oncoprotein that plays a significant role in the pathogenesis of cervical cancer. The specific peptide sequence HPV16 E7 (86-93) (TFA) is derived from the E7 protein and is recognized for its immunogenic properties, particularly in the context of cervical carcinomas. This peptide is restricted by the human leukocyte antigen A2.1, making it a target for T cell-mediated immune responses against HPV-infected cells .
HPV16 E7 (86-93) (TFA) is classified as an immunogenic peptide derived from the E7 protein of HPV16. The peptide sequence is crucial for eliciting immune responses and is often used in research related to vaccine development and immunotherapy for HPV-related cancers. The peptide has been synthesized for various applications, including T cell assays and vaccine studies, highlighting its importance in cancer immunology .
The synthesis of HPV16 E7 (86-93) (TFA) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and correct folding.
The synthesis process requires careful control over reaction conditions to prevent racemization and ensure proper coupling efficiency. The use of trifluoroacetic acid (TFA) in the cleavage step helps to remove protecting groups while maintaining the integrity of the peptide . Quality control measures, including mass spectrometry and HPLC analysis, are essential to confirm the identity and purity of the synthesized peptide .
The molecular structure of HPV16 E7 (86-93) (TFA) can be represented as a linear peptide consisting of eight amino acids: YMLDLQPETT. This sequence plays a critical role in binding to major histocompatibility complex class I molecules, facilitating recognition by cytotoxic T lymphocytes.
The specific interactions between this peptide and human leukocyte antigen A2.1 have been characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into binding affinities and conformational dynamics .
HPV16 E7 (86-93) participates in several biochemical reactions, primarily involving its interaction with immune receptors. Upon presentation on the surface of infected cells via major histocompatibility complex class I molecules, it can stimulate T cell activation.
The binding affinity of this peptide to human leukocyte antigen A2.1 is crucial for its immunogenicity. Studies have shown that modifications in the peptide sequence can significantly alter its binding properties, impacting T cell recognition and activation .
The mechanism of action for HPV16 E7 (86-93) involves its presentation on the surface of infected cells, where it is recognized by CD8+ cytotoxic T cells. This recognition leads to the activation of T cells, which subsequently target and destroy HPV-infected cells.
Research indicates that effective presentation of this peptide can enhance anti-tumor immunity, making it a candidate for therapeutic vaccines aimed at eliciting robust immune responses against HPV-positive tumors .
HPV16 E7 (86-93) (TFA) is typically obtained as a lyophilized powder that can be reconstituted in appropriate buffers for experimental use. Its solubility characteristics depend on the solvent used but generally exhibit good solubility in aqueous solutions at physiological pH.
The chemical stability of the peptide under physiological conditions has been assessed, indicating that it remains stable over time when stored correctly. Its immunogenic properties make it susceptible to enzymatic degradation; thus, protective formulations are often employed in therapeutic applications .
HPV16 E7 (86-93) has several applications in scientific research:
Human papillomavirus type 16 (HPV16) is a high-risk oncogenic virus responsible for approximately 60% of cervical cancers and a significant proportion of other anogenital and oropharyngeal malignancies [2] [5]. The E7 oncogene is constitutively expressed in HPV-associated cancers and is indispensable for initiating and maintaining the malignant phenotype through its interactions with critical cellular regulators [8]. The E7 protein comprises 98 amino acids organized into three conserved regions (CR1, CR2, CR3), with its oncogenic activity primarily mediated through the disordered N-terminal domain (CR1-CR2) and the structured C-terminal zinc-binding domain (CR3) [4].
HPV16 E7 drives carcinogenesis by subverting host cell cycle checkpoints and apoptotic machinery. Its central mechanism involves the inactivation of retinoblastoma protein (pRb) via the LxCxE motif (residues 21-25) in CR2, which disrupts pRb-E2F complexes and forces quiescent cells into S-phase progression [4] [8]. Additionally, E7 interacts with the TAZ2 domain of transcriptional coactivators CREB-binding protein (CBP) and p300. This interaction is significantly stronger in high-risk HPV16 E7 (Kd = 28 ± 6 nM) compared to low-risk HPV6b E7, enabling the formation of ternary complexes with pRb that promote pRb acetylation and functional inactivation [4]. E7’s C-terminal dimerization domain facilitates homodimer formation, enhancing its capacity to simultaneously engage multiple host proteins and amplify oncogenic signaling [4].
E7’s genomic conservation is critical for its carcinogenicity. Whole-genome sequencing of 5,570 HPV16 clinical samples revealed that E7 exhibits significantly fewer amino acid variants in precancers/cancers compared to benign infections (P < 0.001). This strict evolutionary conservation of all 98 residues underscores E7’s non-redundant role in tumor development and highlights it as a prime target for therapeutic intervention [2].
Table 1: Key Functional Domains of HPV16 E7 Oncoprotein
Domain | Residues | Functional Role | Binding Partners |
---|---|---|---|
CR1 | 1-20 | Intrinsically disordered; contributes to protein degradation and immune evasion | p600, Hsp70 |
CR2 (LxCxE) | 21-30 | pRb inactivation; mediates G1/S transition | pRb, p107, p130 |
CR2 (CKII site) | 31-37 | Phosphorylation enhances pRb and TAZ2 binding affinity | Casein kinase II |
CR3 | 61-98 | Zinc-binding dimerization domain; supports pRb interaction and E2F displacement | pRb, E2F, histone deacetylases |
Proteolytic processing of HPV16 E7 generates peptide fragments presented by major histocompatibility complex (MHC) class I molecules on infected or transformed cells. These peptides enable immune surveillance through recognition by CD8+ cytotoxic T lymphocytes (CTLs). The efficiency of epitope presentation depends on:
HPV16 E7 (86-93) (TLGIVCPI) is an HLA-A0201-restricted epitope that demonstrates natural immunogenicity. In HLA-A0201-positive patients with HPV16+ squamous cell carcinoma of the head and neck (SCCHN), circulating T cells specific to E7(86-93) are significantly elevated compared to HPV16-negative patients (P < 0.005). These T cells exhibit a terminally differentiated phenotype (CD45RA+CCR7-) and express CD107a—a degranulation marker indicating cytotoxic potential [7].
The octameric peptide HPV16 E7 (86-93) (Trifluoroacetate salt, TLGIVCPI) serves as an exemplary model for investigating epitope-specific immune responses due to its biochemical and immunological properties:
Biochemical Features:
Immunological Significance:
Table 2: Immune Recognition Profile of HPV16 E7 (86-93)
Property | Observation | Implication |
---|---|---|
HLA Restriction | HLA-A*0201 | Relevant to ~40% of global population |
T-cell Avidity | High (tetramer+ frequency elevated in HPV16+ patients) | Naturally immunogenic in vivo |
Tumor Recognition | Limited without IFN-γ pretreatment | Reflects tumor immune escape mechanisms |
IFN-γ Sensitivity | Restores recognition by upregulating TAP1/tapasin | Informs combination immunotherapy strategies |
The peptide’s structural simplicity and well-defined interactions with HLA-A0201 also facilitate computational modeling for vaccine design. Molecular docking simulations predict stable binding within the HLA-A0201 groove, with the C-terminal isoleucine anchoring the peptide in the F-pocket [6]. These attributes position HPV16 E7 (86-93) as an indispensable tool for dissecting T-cell recognition paradigms and developing targeted immunotherapies against HPV-driven cancers.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3